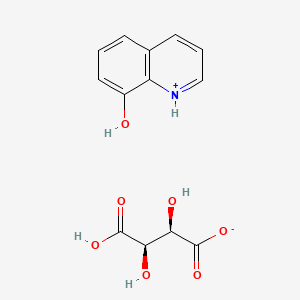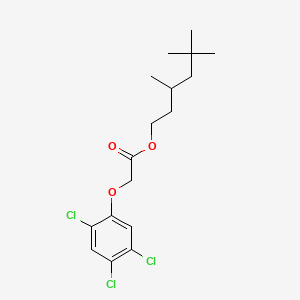
3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,4,5-Trichlorophénoxyacétate de 3,5,5-triméthylhexyle est un composé organique de formule moléculaire C₁₇H₂₃Cl₃O₃. Il s'agit d'un dérivé de l'acide phénoxyacétique, où le groupe phénoxy est substitué par trois atomes de chlore aux positions 2, 4 et 5, et la partie acide acétique est estérifiée avec le 3,5,5-triméthylhexanol. Ce composé est connu pour ses applications dans divers domaines, notamment l'agriculture et la recherche chimique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,4,5-Trichlorophénoxyacétate de 3,5,5-triméthylhexyle implique généralement l'estérification de l'acide 2,4,5-trichlorophénoxyacétique avec le 3,5,5-triméthylhexanol. La réaction est généralement réalisée en présence d'un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, sous reflux. Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production du 2,4,5-Trichlorophénoxyacétate de 3,5,5-triméthylhexyle suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer un mélange et une réaction efficaces. Le produit est ensuite soumis à diverses étapes de purification, notamment la filtration, la distillation et la cristallisation, pour atteindre les normes de pureté et de qualité requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,4,5-Trichlorophénoxyacétate de 3,5,5-triméthylhexyle peut subir plusieurs types de réactions chimiques, notamment :
Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour produire de l'acide 2,4,5-trichlorophénoxyacétique et du 3,5,5-triméthylhexanol.
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, tels que le permanganate de potassium ou le trioxyde de chrome, pour former les acides carboxyliques et les cétones correspondants.
Substitution : Les atomes de chlore sur le cycle phénoxy peuvent être substitués par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants
Hydrolyse : Solutions aqueuses acides ou basiques, généralement à des températures élevées.
Oxydation : Agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, souvent en milieu acide ou basique.
Substitution : Nucléophiles tels que les amines ou les thiols, souvent en présence d'une base ou sous reflux.
Principaux produits formés
Hydrolyse : Acide 2,4,5-trichlorophénoxyacétique et 3,5,5-triméthylhexanol.
Oxydation : Acides carboxyliques et cétones correspondants.
Substitution : Divers dérivés d'acide phénoxyacétique substitués.
4. Applications de la recherche scientifique
Le 2,4,5-Trichlorophénoxyacétate de 3,5,5-triméthylhexyle présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres molécules complexes.
Biologie : Étudié pour ses effets potentiels sur la croissance et le développement des plantes en raison de sa similarité structurale avec les auxines.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments et comme composé modèle pour l'étude du métabolisme des dérivés de l'acide phénoxyacétique.
Industrie : Utilisé dans la formulation d'herbicides et de pesticides en raison de sa capacité à inhiber la croissance des plantes à feuilles larges.
5. Mécanisme d'action
Le mécanisme d'action du 2,4,5-Trichlorophénoxyacétate de 3,5,5-triméthylhexyle implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé cible principalement les enzymes et les récepteurs impliqués dans la régulation de la croissance des plantes, tels que les récepteurs aux auxines.
Voies impliquées : Il imite l'action des auxines naturelles, conduisant à la perturbation des processus normaux de croissance et de développement des plantes. Cela entraîne l'inhibition de la division et de l'élongation cellulaires, provoquant finalement la mort de la plante.
Applications De Recherche Scientifique
3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on plant growth and development due to its structural similarity to auxins.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of phenoxyacetic acid derivatives.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit the growth of broad-leafed plants.
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylhexyl 2,4,5-trichlorophenoxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in plant growth regulation, such as auxin receptors.
Pathways Involved: It mimics the action of natural auxins, leading to the disruption of normal plant growth and development processes. This results in the inhibition of cell division and elongation, ultimately causing the death of the plant.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,4,5-trichlorophénoxyacétique : Un composé étroitement apparenté présentant des propriétés herbicides similaires.
Acide 2,4-dichlorophénoxyacétique : Un autre dérivé de l'acide phénoxyacétique utilisé comme herbicide.
MCPA (acide 2-méthyl-4-chlorophénoxyacétique) : Un herbicide phénoxy présentant des applications similaires.
Unicité
Le 2,4,5-Trichlorophénoxyacétate de 3,5,5-triméthylhexyle est unique en raison de son estérification spécifique avec le 3,5,5-triméthylhexanol, qui confère des propriétés physicochimiques et une activité biologique distinctes. Cette modification améliore son efficacité en tant qu'herbicide et son utilité dans diverses applications de recherche.
Propriétés
Numéro CAS |
74592-66-8 |
|---|---|
Formule moléculaire |
C17H23Cl3O3 |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
3,5,5-trimethylhexyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C17H23Cl3O3/c1-11(9-17(2,3)4)5-6-22-16(21)10-23-15-8-13(19)12(18)7-14(15)20/h7-8,11H,5-6,9-10H2,1-4H3 |
Clé InChI |
OZVDVFHHRMNCDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


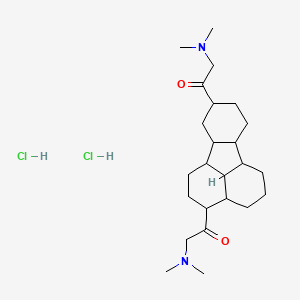
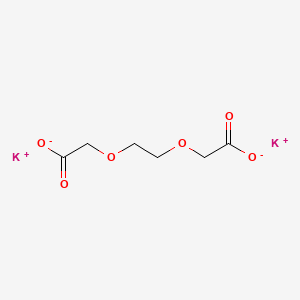

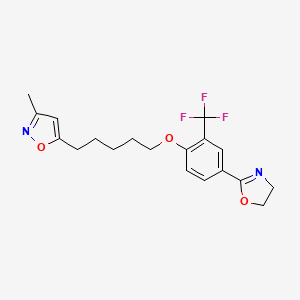
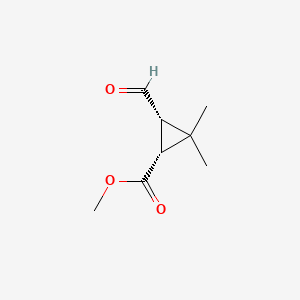

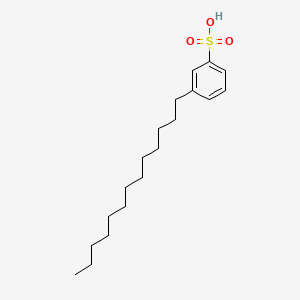
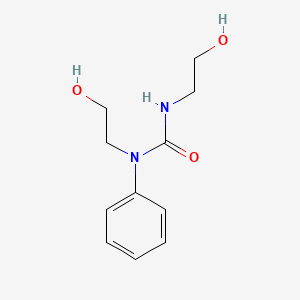
![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
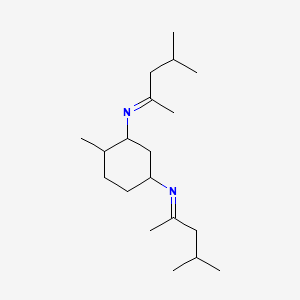
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)

